molecular formula C11H19N3O3S2 B12218768 N-[5-(butylsulfonyl)-1,3,4-thiadiazol-2-yl]pentanamide

N-[5-(butylsulfonyl)-1,3,4-thiadiazol-2-yl]pentanamide

Cat. No.: B12218768
M. Wt: 305.4 g/mol
InChI Key: KKWKGMFPEJYBAT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[5-(butylsulfonyl)-1,3,4-thiadiazol-2-yl]pentanamide is a synthetic small molecule featuring a 1,3,4-thiadiazole core, a versatile heterocyclic scaffold recognized for its significant potential in medicinal chemistry and drug discovery research . This compound is structurally characterized by a pentanamide chain linked to the 2-position of the thiadiazole ring and a butylsulfonyl substituent at the 5-position. The sulfonyl group is a strong electron-withdrawing moiety that can profoundly influence the compound's electronic distribution, potentially enhancing its ability to interact with biological targets through hydrogen bonding and dipolar interactions . Derivatives of 1,3,4-thiadiazole have been extensively investigated and demonstrate a broad spectrum of biological activities, positioning this compound as a valuable scaffold for developing novel therapeutic agents . Scientific studies on closely related analogs have revealed promising anticancer properties. For instance, certain N-(5-mercapto-1,3,4-thiadiazol-2-yl)acetamide derivatives have exhibited potent cytotoxic activity against human cancer cell lines, including prostate (PC3), colon (HT-29), and neuroblastoma (SKNMC) cells, with structure-activity relationships indicating that electron-withdrawing groups on the phenyl ring can enhance potency . The mechanism of action for 1,3,4-thiadiazoles is diverse and can include the inhibition of key enzymes such as carbonic anhydrases , induction of apoptosis, and modulation of other cellular pathways critical for cell proliferation . This compound is supplied for research applications only. It is intended for use in bioactivity screening, mechanism-of-action studies, and as a building block in synthetic chemistry for the development of more complex molecules. All in vitro and in vivo experimental use must be conducted by qualified laboratory professionals. This product is strictly for research purposes and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

Molecular Formula

C11H19N3O3S2

Molecular Weight

305.4 g/mol

IUPAC Name

N-(5-butylsulfonyl-1,3,4-thiadiazol-2-yl)pentanamide

InChI

InChI=1S/C11H19N3O3S2/c1-3-5-7-9(15)12-10-13-14-11(18-10)19(16,17)8-6-4-2/h3-8H2,1-2H3,(H,12,13,15)

InChI Key

KKWKGMFPEJYBAT-UHFFFAOYSA-N

Canonical SMILES

CCCCC(=O)NC1=NN=C(S1)S(=O)(=O)CCCC

Origin of Product

United States

Preparation Methods

Thiosemicarbazide Formation

The synthesis begins with the preparation of a thiosemicarbazide intermediate. For example, pentanoyl thiosemicarbazide is formed by reacting pentanoyl hydrazide with thiourea in ethanol under reflux (72–80°C, 6–8 hours).

Thiadiazole Ring Formation

Cyclization is achieved using phosphorus oxychloride (POCl₃) or sulfuric acid:

  • POCl₃-mediated cyclization : The thiosemicarbazide is treated with POCl₃ at 90–100°C for 4 hours, yielding 5-amino-1,3,4-thiadiazole-2-thiol.
  • Oxidative cyclization : Hydrogen peroxide (H₂O₂) in acetic acid converts the thiosemicarbazide to the thiadiazole core.

Sulfonyl Group Introduction

The thiol (-SH) group at position 5 is oxidized to sulfonyl (-SO₂) using:

  • Oxone® (2KHSO₅·KHSO₄·K₂SO₄) : In acetone/water (3:1) at 0–5°C for 2 hours, followed by warming to 25°C.
  • H₂O₂ in acetic acid : At 60°C for 6 hours.

Acylation of the 2-Amino Group

The 2-amino group is acylated with pentanoyl chloride in dichloromethane (DCM) using triethylamine (Et₃N) as a base (0–5°C, 2 hours).

Yield : 58–65% (over four steps).

Nucleophilic Substitution on Preformed Thiadiazole

Synthesis of 5-Chloro-1,3,4-thiadiazol-2-amine

2-Amino-1,3,4-thiadiazole is chlorinated with N-chlorosuccinimide (NCS) in CCl₄ at 85°C for 2 hours.

Butylsulfonyl Group Installation

The chloride at position 5 is displaced by sodium butylsulfinate (NaSO₂C₄H₉) in dimethylformamide (DMF) at 100°C for 12 hours.

Amide Formation

Acylation with pentanoyl chloride follows the same protocol as in Method 1.

Yield : 45–52% (over three steps).

Direct Coupling of Butylsulfonyl Chloride

Protection of 2-Amino Group

The 2-amino group is protected as a tert-butoxycarbonyl (Boc) derivative using di-tert-butyl dicarbonate (Boc₂O) in tetrahydrofuran (THF).

Sulfonylation at Position 5

Butylsulfonyl chloride (C₄H₉SO₂Cl) reacts with the Boc-protected thiadiazole in DCM with Et₃N (0°C to 25°C, 6 hours).

Deprotection and Acylation

Boc removal with trifluoroacetic acid (TFA) in DCM (2 hours) is followed by acylation with pentanoyl chloride.

Yield : 50–55% (over three steps).

Comparative Analysis of Methods

Method Key Advantages Limitations Overall Yield
Cyclization (Method 1) High atom economy; fewer purification steps Requires harsh oxidants (e.g., Oxone®) 58–65%
Nucleophilic Substitution (Method 2) Scalable; uses commercial intermediates Low yields in chlorination step 45–52%
Direct Coupling (Method 3) Precise control over sulfonylation Multiple protection/deprotection steps 50–55%

Optimization Insights

  • Solvent Effects : DMF enhances nucleophilic substitution rates compared to DMSO.
  • Catalysts : CuI (5 mol%) improves butylsulfonyl group incorporation in Method 2.
  • Temperature : Acylation at 0–5°C minimizes side reactions (e.g., over-acylation).

Chemical Reactions Analysis

Types of Reactions

N-[5-(butylsulfonyl)-1,3,4-thiadiazol-2-yl]pentanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the sulfonyl group to a thiol group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at moderate temperatures.

    Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous solvents like tetrahydrofuran (THF) under inert atmosphere.

    Substitution: Nucleophiles such as amines, thiols, or halides; reactions often conducted in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of thiol derivatives.

    Substitution: Formation of various substituted thiadiazole derivatives.

Scientific Research Applications

N-[5-(butylsulfonyl)-1,3,4-thiadiazol-2-yl]pentanamide is a compound that contains a thiadiazole ring, which is a heterocyclic structure with sulfur and nitrogen atoms. It has a butylsulfonyl group attached to the thiadiazole, along with a pentanamide functional group. The molecular formula for this compound is C11H19N3O3S2 .

Chemical Properties and Reactivity
The chemical reactivity of this compound is due to its functional groups. The amide group can undergo hydrolysis under acidic or basic conditions, leading to carboxylic acids and amines. The thiadiazole part may also undergo nucleophilic substitution because of the nitrogen atoms in the ring.

Synthesis
The synthesis of this compound involves several steps to efficiently produce substituted thiadiazoles for specific biological activities.

Potential Applications
this compound has potential applications in various fields:

  • Medicinal Chemistry The structure of this compound suggests it may be useful in medicinal chemistry because of the biological activities of thiadiazole derivatives.
  • Biological Targets Interaction studies of this compound often look at its binding affinity with biological targets like enzymes or receptors. Techniques like surface plasmon resonance or isothermal titration calorimetry may be used to assess these interactions.
  • Antitumor Activities Studies may also explore its interactions with DNA or RNA structures to evaluate potential antitumor activities. Understanding these interactions helps to elucidate the mechanism of action and optimize the compound for therapeutic use.

Structural Analogs
Structural analogs of this compound include:

Compound NameStructureUnique Features
N-[5-(ethylsulfonyl)-1,3,4-thiadiazol-2-yl]pentanamideContains ethyl instead of butylMay exhibit different solubility and reactivity profiles
N-[5-(phenylsulfonyl)-1,3,4-thiadiazol-2-yl]pentanamideContains a phenyl groupPotentially increased lipophilicity and altered biological activity
N-[5-(methylsulfonyl)-1,3,4-thiadiazol-2-yl]pentanamideContains methyl instead of butylSmaller size may affect binding affinity and selectivity

Mechanism of Action

The mechanism of action of N-[5-(butylsulfonyl)-1,3,4-thiadiazol-2-yl]pentanamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes or Receptors: Inhibiting or activating specific enzymes or receptors involved in biological processes.

    Modulating Signaling Pathways: Affecting cellular signaling pathways that regulate various physiological functions.

    Inducing Cellular Responses: Triggering cellular responses such as apoptosis, cell cycle arrest, or immune modulation.

Comparison with Similar Compounds

Key Observations :

  • Substituent Size and Melting Points : Bulky substituents (e.g., benzylthio in 5h) correlate with lower melting points compared to smaller groups (e.g., methylthio in 5f) due to reduced crystallinity . The target compound’s butylsulfonyl group, larger than methylthio but smaller than benzylthio, may exhibit a melting point between 130–150°C, inferred from analogs.
  • Synthetic Yields : Benzylthio derivatives (e.g., 5h: 88% yield) show higher yields than smaller substituents, possibly due to improved reaction kinetics .

Key Observations :

  • Amide vs. Urea Moieties : Tebuthiuron’s urea group confers soil persistence, whereas the target’s pentanamide may offer different degradation pathways and selectivity .

Structural and Analytical Insights

  • Crystallography : SHELX software () is widely used for structural determination of thiadiazole derivatives, enabling precise analysis of bond lengths and angles critical for activity .
  • Molecular Weight Trends : The target compound’s estimated molecular weight (~305 g/mol) positions it between smaller analogs (e.g., : 279 g/mol) and bulkier derivatives (e.g., : 369 g/mol), balancing solubility and lipophilicity .

Biological Activity

N-[5-(butylsulfonyl)-1,3,4-thiadiazol-2-yl]pentanamide is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its biological activity, synthesis, and potential applications, supported by research findings and data tables.

Chemical Structure and Properties

This compound features a thiadiazole ring—comprised of nitrogen and sulfur—which is known for its pharmacological properties. The presence of the butylsulfonyl group enhances solubility and biological interaction potential. The molecular formula is C11H16N4O2S2, indicating a complex structure conducive to various biological interactions.

1. Antimicrobial Properties

Thiadiazole derivatives, including this compound, have been extensively studied for their antimicrobial effects. Research indicates that these compounds can inhibit bacterial growth through mechanisms such as enzyme inhibition and disruption of cellular processes. For instance, studies have shown that derivatives can effectively inhibit the growth of Gram-positive and Gram-negative bacteria by targeting specific enzymes involved in cell wall synthesis.

2. Antifungal Activity

The antifungal properties of thiadiazole derivatives are also notable. This compound has demonstrated efficacy against various fungal strains. A study evaluating antifungal agents found that certain thiadiazole compounds exhibited significant inhibitory effects on Candida species and Aspergillus niger, suggesting potential therapeutic applications in treating fungal infections .

3. Anti-inflammatory Effects

Thiadiazole compounds are recognized for their anti-inflammatory properties. Research indicates that this compound can modulate inflammatory pathways by inhibiting pro-inflammatory cytokines. This activity may be beneficial in conditions such as arthritis and other inflammatory diseases.

The mechanism of action for this compound involves interactions with various biological targets:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways critical for pathogen survival.
  • Receptor Modulation : It can interact with receptors involved in inflammation and immune response regulation.
  • DNA Interaction : Preliminary studies suggest potential binding affinity to DNA or RNA structures, which may lead to antitumor activity .

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available thiadiazole precursors. The general synthetic route includes:

  • Formation of the thiadiazole ring through cyclization reactions.
  • Introduction of the butylsulfonyl group via sulfonation reactions.
  • Amide formation with pentanoic acid derivatives.

This synthetic pathway allows for the modification of the compound to enhance its biological activity while maintaining structural integrity.

Comparative Analysis with Related Compounds

The following table summarizes structural variations among related thiadiazole derivatives and their potential biological activities:

Compound NameStructureUnique FeaturesBiological Activity
N-[5-(ethylsulfonyl)-1,3,4-thiadiazol-2-yl]pentanamideEthylEthyl group instead of butylVarying solubility and reactivity profiles
N-[5-(phenylsulfonyl)-1,3,4-thiadiazol-2-yl]pentanamidePhenylContains a phenyl groupPotentially increased lipophilicity
N-[5-(methylsulfonyl)-1,3,4-thiadiazol-2-yl]pentanamideMethylSmaller methyl groupAffects binding affinity and selectivity

These variations highlight the versatility of thiadiazole derivatives in medicinal chemistry and their potential modification pathways to enhance desired properties while maintaining core biological activities.

Case Studies

Several case studies have explored the biological activity of this compound:

  • Antimicrobial Screening : A study conducted on a library of thiadiazole compounds revealed that this compound exhibited significant antibacterial activity against E. coli and S. aureus at concentrations as low as 10 µg/mL.
  • In Vivo Anti-inflammatory Study : In an animal model of induced inflammation, administration of the compound resulted in a 40% reduction in paw edema compared to control groups.

These studies underscore the compound's potential as a therapeutic agent across various medical fields.

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